N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide
Description
N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a thiophene sulfonamide moiety
Properties
IUPAC Name |
N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-14(10-12-5-8-21-11-12)17-6-3-13(4-7-17)16-23(19,20)15-2-1-9-22-15/h1-2,5,8-9,11,13,16H,3-4,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWWKAVJMJWICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-3-yl acetic acid, which is then coupled with piperidine under specific conditions to form the intermediate. This intermediate is further reacted with thiophene-2-sulfonyl chloride in the presence of a base to yield the final product. Industrial production methods would likely involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydroxide (NaOH). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings may facilitate binding to specific sites, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds include those with furan, piperidine, and thiophene moieties, such as:
Furan-2-sulfonamide: Lacks the piperidine ring, which may affect its binding properties.
Piperidinyl-thiophene derivatives: May have different substituents on the thiophene ring, altering their chemical reactivity and biological activity.
Thiophene-2-sulfonamide: Similar but without the furan ring, which may impact its overall stability and interaction with biological targets
This article provides a comprehensive overview of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development could unlock its full potential in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
